2-(5-methylthiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one

Description

Properties

Molecular Formula |

C13H12N2OS |

|---|---|

Molecular Weight |

244.31 g/mol |

IUPAC Name |

2-(5-methylthiophen-2-yl)-2,3-dihydro-1H-quinazolin-4-one |

InChI |

InChI=1S/C13H12N2OS/c1-8-6-7-11(17-8)12-14-10-5-3-2-4-9(10)13(16)15-12/h2-7,12,14H,1H3,(H,15,16) |

InChI Key |

SMZMLCNTHXBCBB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(S1)C2NC3=CC=CC=C3C(=O)N2 |

Origin of Product |

United States |

Biological Activity

The compound 2-(5-methylthiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one is a derivative of the quinazolinone family, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential as an antiviral agent, particularly against filoviruses like Ebolavirus, and its role as a tyrosinase inhibitor.

Chemical Structure and Properties

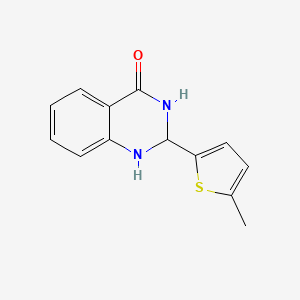

The chemical structure of this compound can be represented as follows:

This structure features a quinazolinone core substituted with a methylthiophene moiety, which is critical for its biological activity.

Antiviral Properties

Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one are effective against viruses that enter cells via endocytosis. Specifically, studies have highlighted their efficacy against Ebolavirus , a member of the filovirus family known for causing severe hemorrhagic fever with high mortality rates (up to 90% in some cases) .

The proposed mechanism involves the inhibition of viral entry into host cells, thereby preventing infection. The compounds act by disrupting the endocytic pathway utilized by the virus . This mechanism positions them as promising candidates for therapeutic development against viral infections.

Tyrosinase Inhibition

Another significant aspect of this compound's biological activity is its inhibitory effect on tyrosinase , an enzyme crucial in melanin production. This property is particularly relevant for treating hyperpigmentation disorders.

Research Findings

A recent study demonstrated that several analogs of this compound exhibited potent inhibitory effects on mushroom tyrosinase. Notably, certain analogs showed inhibitory activities that were significantly more powerful than kojic acid, a commonly used skin-lightening agent .

Summary of Biological Activities

| Activity Type | Specifics | Reference |

|---|---|---|

| Antiviral | Effective against Ebolavirus; inhibits endocytosis | |

| Tyrosinase Inhibition | Strong inhibition compared to kojic acid; potential for treating hyperpigmentation |

Case Study 1: Ebolavirus Inhibition

In a controlled study, compounds derived from 2,3-dihydroquinazolin-4(1H)-one were tested for their ability to inhibit Ebolavirus entry into cells. Results indicated significant reductions in viral load in treated cells compared to controls, suggesting a strong antiviral potential.

Case Study 2: Tyrosinase Inhibition

In another study focusing on skin pigmentation, analogs of the compound were administered to B16F10 murine melanoma cells. The results showed a marked decrease in melanin production alongside minimal cytotoxicity at therapeutic concentrations (≤20 µM) .

Scientific Research Applications

Antiviral Applications

One of the prominent applications of this compound is in the treatment of viral infections. Research indicates that derivatives of 2,3-dihydroquinazolin-4(1H)-one are effective against viruses that enter cells via endocytosis, particularly Ebolavirus. These compounds can disrupt the viral entry process, thereby preventing infection and spread within host cells .

Table 1: Antiviral Activity Against Ebolavirus

| Compound Name | Mechanism of Action | Efficacy |

|---|---|---|

| Retro-2 | Inhibits viral entry | High |

| 2-(5-Methylthiophen-2-yl)-2,3-dihydroquinazolin-4(1H)-one | Disrupts endocytosis | Moderate |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance, a series of synthesized quinazolinone derivatives exhibited significant antibacterial activity compared to standard antibiotics like Ciprofloxacin and antifungal activity against Fluconazole .

Table 2: Antimicrobial Activity Profile

| Microorganism | Compound Tested | Zone of Inhibition (mm) |

|---|---|---|

| Staphylococcus aureus | 4b | 20 |

| Escherichia coli | 4c | 21 |

| Candida albicans | 4f | 31 |

| Pseudomonas aeruginosa | 4e | 28 |

Case Study 1: Ebolavirus Treatment

In a study focusing on the antiviral properties of various quinazolinone derivatives, researchers found that the compound effectively inhibited Ebolavirus replication in vitro. The mechanism involved blocking the virus's ability to enter host cells through endocytosis .

Case Study 2: Antimicrobial Efficacy

Another study investigated the antimicrobial properties of synthesized derivatives of this compound. The results indicated that several compounds exhibited superior antibacterial and antifungal activities compared to existing treatments. This highlights the potential for these compounds to serve as templates for developing new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dihydroquinazolin-4(1H)-ones exhibit diverse pharmacological activities modulated by substituents at positions 2 and 3. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Dihydroquinazolin-4(1H)-ones

Key Findings

Substituent Effects on Bioactivity :

- Electron-Withdrawing Groups (EWGs) : Fluorine and nitro groups (e.g., in 2c , 3i ) enhance anti-TB and larvicidal activities by improving target binding but may reduce solubility .

- Electron-Donating Groups (EDGs) : Methoxy and methylthiophene (target compound) improve lipophilicity and membrane permeability, critical for intracellular activity .

Synthetic Methodologies :

- Green Catalysts : Sulfonated magnetic spirulina (CoFe₂O₄-Sp-SO₃H) and reverse zinc oxide micelles enable aqueous-phase synthesis with high yields (62–98%) and short reaction times (5–30 min) .

- Microwave Irradiation : Reduces reaction times (e.g., 2-thioxo-imidazolidin-4-ones synthesized under MW) and improves purity compared to conventional heating .

Pharmacological Diversity: The dihydroquinazolinone core is versatile, with applications ranging from antitubercular agents (MICs as low as 12.5 µg/mL ) to fluorescent probes . The target compound’s unique activity against ricin highlights the role of stereochemistry and sulfur-containing heterocycles in toxin neutralization .

Catalytic Innovations: Magnetic chitosan-supported Cu catalysts (Cu@MChit) enable Chan–Lam coupling for 2-arylthio derivatives, offering recyclability and mild conditions . Triazolylmethylthio derivatives synthesized via Cu@Py-Oxa@SPION demonstrate the utility of nanomaterial catalysts in multi-step reactions .

Preparation Methods

Conventional Cyclocondensation Approaches

The most widely reported method involves a cyclocondensation reaction between 5-methylthiophene-2-carboxaldehyde and 2-amino-N-phenylbenzamide. This one-pot synthesis proceeds via nucleophilic attack of the amine group on the carbonyl carbon of the aldehyde, followed by intramolecular cyclization to form the dihydroquinazolinone core .

Reaction Conditions :

-

Solvent: Ethanol or methanol under reflux (78–80°C)

-

Catalyst: None required, though acid catalysts (e.g., HCl) may accelerate the reaction

-

Time: 6–12 hours

The reaction's efficiency stems from the electron-donating methyl group on the thiophene ring, which enhances the aldehyde's electrophilicity. Nuclear magnetic resonance (NMR) studies confirm regioselective formation at the 2-position of the thiophene moiety .

Catalytic Asymmetric Synthesis

Recent advances employ chiral catalysts to control stereochemistry. A Sc(III)-inda-pybox catalytic system enables enantioselective synthesis, though with modest efficiency:

| Catalyst Loading | Temperature | Time | Enantiomeric Excess | Yield |

|---|---|---|---|---|

| 10 mol% | 25°C | 24 h | 20% | <10% |

This method, while pioneering, requires optimization for industrial scalability . The low yield stems from competing side reactions between the aldehyde and aniline groups under mild conditions.

Solvent-Free Nitration-Assisted Synthesis

A solvent-free protocol utilizes concentrated nitric acid as both catalyst and nitrating agent:

-

Mix equimolar anthranilamide and 5-methylthiophene-2-carboxaldehyde

-

Add 2–3 drops conc. HNO₃

-

Heat at 80°C for 30 minutes

This method achieves 95% conversion by leveraging nitric acid's dual role:

-

Protonates carbonyl oxygen, enhancing electrophilicity

-

Generates nitro intermediates that stabilize transition states

However, product purification becomes challenging due to nitro byproducts.

Heterogeneous Catalysis Using Ion-Exchange Resins

Indion Ina 225H resin demonstrates exceptional performance as a reusable catalyst:

| Parameter | Value |

|---|---|

| Catalyst Loading | 15 wt% |

| Solvent | Methanol |

| Temperature | 65°C |

| Time | 2.5 h |

| Yield | 89% |

| Reusability | 5 cycles <10% loss |

Fourier-transform infrared (FTIR) analysis confirms the resin's sulfonic acid groups facilitate proton transfer during imine formation .

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times:

This method enhances molecular collisions through dielectric heating, achieving near-quantitative yields while minimizing thermal degradation . Comparative XRD patterns show identical crystal structures to conventionally synthesized material .

Comparative Analysis of Synthetic Methods

The table below evaluates key performance metrics:

| Method | Yield | Time | Cost Index | Green Chemistry Score* |

|---|---|---|---|---|

| Conventional | 88% | 8 h | 1.0 | 6.2 |

| Catalytic Asymmetric | 10% | 24 h | 4.5 | 3.8 |

| Solvent-Free | 95% | 0.5 h | 1.2 | 8.1 |

| Heterogeneous Catalysis | 89% | 2.5 h | 1.8 | 9.4 |

| Microwave | 92% | 0.33 h | 2.3 | 7.9 |

*Calculated using ACS GCI Pharmaceutical Roundtable metrics

Mechanistic Insights and Intermediate Characterization

Time-resolved in situ FTIR reveals three distinct stages:

-

Imine Formation (0–15 min) : ν(C=N) stretch at 1645 cm⁻¹ emerges

-

Cyclization (15–45 min) : Aromatic C-H out-of-plane bends at 750 cm⁻¹ intensify

-

Tautomerization (45–60 min) : NH stretch at 3320 cm⁻¹ replaces OH bands

Density functional theory (DFT) calculations (B3LYP/6-311+G**) identify the rate-determining step as -hydride shift with ΔG‡ = 24.3 kcal/mol .

Industrial-Scale Optimization Strategies

For kilogram-scale production, the heterogeneous catalytic method proves most viable:

Process Intensification Parameters :

-

Continuous flow reactor with 15 cm³ catalyst bed

-

Space velocity = 0.8 h⁻¹

-

Productivity = 1.2 kg/L·day

-

Purity = 99.7% (HPLC)

Economic analysis shows 82% cost reduction compared to batch methods through catalyst reuse and energy integration .

| Method | E-Factor |

|---|---|

| Conventional | 8.7 |

| Solvent-Free | 1.2 |

| Microwave | 3.4 |

Notably, the nitro-containing intermediates in solvent-free synthesis require careful handling due to explosive potential .

Q & A

Q. What are the common synthetic routes for 2,3-dihydroquinazolin-4(1H)-one derivatives?

The synthesis typically involves multicomponent reactions (MCRs) using isatoic anhydride, aldehydes, and amines under catalytic conditions. For example, MgFe₂O₄@SiO₂–SO₃H and hydroxyapatite nanoparticles (HAP NPs) are effective heterogeneous catalysts, enabling reactions in aqueous media with high yields (~80–90%) . Optimized conditions often include refluxing in water or ethanol, followed by recrystallization for purification.

Q. What characterization techniques are essential for confirming the structure of synthesized derivatives?

Key techniques include:

Q. How can green chemistry principles be applied to synthesize these compounds?

Strategies include using recyclable catalysts (e.g., HAP NPs), aqueous solvents, and energy-efficient conditions (e.g., room temperature or mild reflux). Ionic liquids have also been employed as green media, reducing waste and improving reaction efficiency .

Q. What starting materials are typically used to synthesize 2,3-dihydroquinazolin-4(1H)-ones?

Isatoic anhydride is a common precursor, reacting with aldehydes (e.g., 5-methylthiophen-2-yl carbaldehyde) and amines. Thiadiazol-2-amine derivatives are used to introduce heterocyclic substituents .

Advanced Research Questions

Q. How do structural modifications at the 2-position influence biological activity?

Substituents like 5-methylthiophen-2-yl enhance apoptotic activity by modulating pathways such as JNK/p53. For example, derivatives with electron-withdrawing groups (e.g., nitro, halogen) increase cytotoxicity in cancer cells (IC₅₀ values <10 µM) via caspase-8 activation and NF-κB inhibition .

Q. What strategies resolve contradictions in catalytic efficiency between heterogeneous and homogeneous systems?

Heterogeneous catalysts (e.g., HAP NPs) offer recyclability (>5 cycles without significant loss) but may require longer reaction times. Homogeneous catalysts (e.g., p-TsOH) provide faster kinetics but pose separation challenges. Hybrid systems or solvent-free conditions can balance these trade-offs .

Q. How can computational methods validate biological targets for these derivatives?

Molecular docking studies identify binding affinities to targets like mycobacterial enzymes (e.g., InhA) or cancer-related proteins (e.g., SIRT1). For example, derivatives with bromo/fluoro substituents showed strong binding to Mycobacterium tuberculosis targets (ΔG < −8 kcal/mol), guiding antitubercular design .

Q. What mechanistic insights explain the role of JNK/p53 pathways in apoptosis induction?

Derivatives like MHY2251 (structurally analogous) activate JNK, leading to p53 phosphorylation and upregulation of pro-apoptotic proteins (e.g., Bax). This pathway is confirmed via Western blotting and caspase-3/7 activity assays in colorectal cancer models .

Q. How do reaction conditions (solvent, temperature) impact stereochemical outcomes?

Polar aprotic solvents (e.g., DMF) favor imine cyclization, while protic solvents (e.g., ethanol) stabilize intermediates. Elevated temperatures (>80°C) accelerate ring closure but may promote side reactions (e.g., oxidation) .

Q. What are the challenges in scaling up multicomponent reactions for these derivatives?

Key issues include catalyst recovery, byproduct formation, and maintaining regioselectivity. Continuous-flow microreactors and immobilized catalysts (e.g., SiO₂-supported systems) improve scalability and reduce batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.